molecular formula C10H11F3N2O B1477439 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2091716-93-5

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No.: B1477439
CAS No.: 2091716-93-5
M. Wt: 232.2 g/mol
InChI Key: DGARWKXBOVDWGQ-UHFFFAOYSA-N
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Description

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol (CAS 2091716-93-5) is a high-purity chemical reagent offered with a guaranteed purity of 98% . This compound features a unique molecular structure with a molecular formula of C 10 H 11 F 3 N 2 O and a molecular weight of 232.20 g/mol . It is supplied with the storage recommendation of 2-8°C to ensure its long-term stability . As a substituted azetidine derivative, this compound serves as a versatile and valuable building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of both an aminophenyl group and a trifluoromethyl group on the azetidine scaffold is known to enhance key properties in drug candidates, such as metabolic stability, membrane permeability, and binding affinity to biological targets . Researchers can leverage this compound as a critical intermediate in the synthesis of more complex molecules for screening and development purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2-aminophenyl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9(16)5-15(6-9)8-4-2-1-3-7(8)14/h1-4,16H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGARWKXBOVDWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol, also known by its CAS number 2091716-93-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₁F₃N₂O, with a molecular weight of 224.21 g/mol. The compound features a trifluoromethyl group, which is often associated with increased biological activity due to enhanced lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₀H₁₁F₃N₂O
Molecular Weight224.21 g/mol
CAS Number2091716-93-5
Boiling PointNot available
H-bond Donors2
H-bond Acceptors5

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro assays demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines such as MDA-MB-231. In a study, it exhibited an IC50 value of approximately 0.126 μM, indicating strong inhibitory effects on cell proliferation. This suggests that the compound may selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cellular proliferation and survival. For example, some related compounds have been shown to inhibit matrix metalloproteinases (MMPs), which play a role in cancer metastasis .

Study on Antiviral Activity

In a recent study focusing on antiviral applications, a compound structurally similar to this compound demonstrated significant antiviral activity against strains of influenza virus, achieving over a 2-log reduction in viral load in treated mice . This highlights the potential for developing antiviral therapeutics based on this chemical scaffold.

Toxicity and Safety Profile

A subacute toxicity study conducted on healthy mice revealed that the compound has a favorable safety profile when administered at doses up to 40 mg/kg for three consecutive days without significant adverse effects . This safety margin is essential for further development into clinical applications.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Azetidin-3-ol Derivatives

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound 1-(2-Aminophenyl), 3-(trifluoromethyl) Not explicitly stated ~C₁₀H₁₁F₃N₂O ~248.2 Reference compound for comparison
1-(2-Aminoethyl)-3-(trifluoromethyl)azetidin-3-ol 1-(2-Aminoethyl), 3-(trifluoromethyl) 2092251-04-0 C₆H₁₁F₃N₂O 208.16 Aminoethyl vs. aminophenyl; reduced aromaticity
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol 1-(5-Aminopyridin-2-yl), 3-(trifluoromethyl) 2090612-09-0 C₉H₁₀F₃N₃O 233.19 Pyridine ring vs. benzene; altered electronic properties
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol 1-(6-Fluorobenzo[d]thiazol-2-yl) 1421468-70-3 C₁₀H₈FN₂OS 224.25 Benzothiazole ring introduces sulfur atom
1-(2,2,2-Trifluoroethyl)azetidin-3-ol 1-(Trifluoroethyl) 1344365-71-4 C₅H₈F₃NO 155.12 Trifluoroethyl substituent vs. trifluoromethyl

Key Insights :

  • Aromatic vs.
  • Heterocyclic Variations : Pyridinyl () and benzothiazolyl () substituents introduce nitrogen or sulfur atoms, altering electronic properties and bioavailability .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Solubility LogP (Predicted) Stability Notes
Target Compound Not reported ~1.8 (estimated) Likely stable at RT due to aromatic amine
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol Soluble in DMSO (10 mM) ~1.5 Stable at RT; research use only
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol Not reported ~2.3 Higher lipophilicity due to benzothiazole
1-(2,2,2-Trifluoroethyl)azetidin-3-ol Not reported ~0.9 Lower molecular weight enhances solubility

Key Insights :

  • Lipophilicity : The trifluoromethyl group increases LogP (~1.8 for the target), but benzothiazole derivatives () show higher LogP (~2.3) due to sulfur’s hydrophobic effects .
  • Solubility: Amino groups (e.g., in ) improve aqueous solubility, whereas trifluoromethyl and aromatic systems reduce it .

Key Insights :

  • Pharmacology: The target’s aminophenyl group may enhance binding to serotonin or dopamine receptors, whereas pyridinyl analogs () are more suited for kinase inhibition .
  • Synthesis : Introducing trifluoromethyl groups often requires specialized reagents (e.g., Ruppert-Prakash reagent), while brominated analogs () facilitate further functionalization .

Preparation Methods

Table 1: General Steps for Preparing Trifluoromethylated Azetidines

Step Description Conditions
1 Formation of β-lactam Various conditions depending on the specific β-lactam synthesis method.
2 Ring Transformation Conditions may include high temperatures, catalysts, or specific reagents to facilitate ring expansion or transformation.
3 Introduction of Trifluoromethyl Group Often involves the use of trifluoromethylating agents under controlled conditions.

Synthesis of 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol

Given the lack of direct information on the synthesis of This compound , a hypothetical approach could involve:

  • Preparation of Trifluoromethylated Azetidine Core : Utilize the β-lactam approach or other methods to synthesize a trifluoromethylated azetidine.

  • Introduction of Aminophenyl Group : Employ nucleophilic substitution or cross-coupling reactions to attach the aminophenyl moiety to the azetidine ring.

  • Hydroxylation : Introduce a hydroxyl group at the 3-position of the azetidine ring. This might involve oxidation or hydrolysis reactions depending on the existing functional groups.

Table 3: Hypothetical Synthesis Steps for this compound

Step Reaction Type Conditions
1 Formation of Trifluoromethylated Azetidine High temperature, catalysts (e.g., β-lactam transformation)
2 Introduction of Aminophenyl Group Palladium catalyst, base, ligands (cross-coupling) or basic conditions (nucleophilic substitution)
3 Hydroxylation Oxidizing agents or hydrolysis conditions

Q & A

Q. What synthetic strategies are employed for 1-(2-Aminophenyl)-3-(trifluoromethyl)azetidin-3-ol?

Synthesis typically involves multi-step routes, such as nucleophilic substitution or azetidine ring formation. For example, a related trifluoromethylbenzene derivative was synthesized via bromination of 1,3-bis(fluoromethyl)benzene using N,N’-dibromo-5,5-dimethylhydantoin under acidic conditions . Advanced methods may incorporate copper-catalyzed cross-coupling reactions (e.g., with trifluoroacetimidoyl halides) to introduce the trifluoromethyl group . Patent-based protocols, like those involving 3,5-bis(trifluoromethyl)benzoyl intermediates, provide scalable frameworks for similar compounds .

Q. How is the compound characterized for purity and structural integrity?

Key techniques include:

  • NMR spectroscopy : Distinct ¹⁹F and ¹H signals (e.g., δ ~ -60 ppm for CF₃ in ¹⁹F NMR) and coupling patterns identify substituents .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ for C₁₀H₁₂F₃N₂O).
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the stability considerations under varying storage conditions?

The compound’s azetidine ring and trifluoromethyl group may hydrolyze under acidic or humid conditions. Storage recommendations:

  • Temperature : -20°C in inert atmosphere (argon/nitrogen).
  • Solvent : Anhydrous DMSO or ethanol to prevent ring-opening reactions.
    Stability studies via accelerated degradation tests (40°C/75% RH) are advised to assess shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing by-products like ring-opened derivatives?

  • Catalyst optimization : Use Cu(I)/TMEDA systems to enhance selectivity in cross-coupling steps, reducing unwanted side reactions .
  • Temperature control : Lower reaction temperatures (0–25°C) stabilize the azetidine ring during synthesis .
  • Ligand screening : Bulky ligands (e.g., phosphines) improve regioselectivity in trifluoromethylation steps .

Q. How does the trifluoromethyl group influence physicochemical and pharmacokinetic properties?

  • Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability (measured via shake-flask or chromatographic methods).
  • Metabolic stability : In vitro assays (e.g., liver microsomes) show reduced oxidative metabolism due to the electron-withdrawing CF₃ group .
  • Solubility : Polar surface area calculations (e.g., using MarvinSketch) predict moderate aqueous solubility, necessitating formulation adjustments .

Q. How can contradictory bioactivity data across assays be resolved?

  • Assay validation : Standardize cell-based assays (e.g., IC₅₀ measurements) with positive controls (e.g., known kinase inhibitors for kinase studies).
  • Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., replacing -CF₃ with -CH₃) to isolate the pharmacophore’s role .
  • In silico modeling : Molecular docking (AutoDock Vina) identifies binding poses in target proteins, explaining potency variations .

Q. What computational methods predict interactions with biological targets like enzymes or receptors?

  • Molecular dynamics (MD) simulations : GROMACS or AMBER simulate ligand-receptor complexes to assess binding stability (e.g., hydrogen bonding with active-site residues).
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to rationalize nucleophilic attack sites on the azetidine ring .
  • ADMET prediction : SwissADME or ADMETLab forecasts bioavailability and toxicity profiles .

Q. How can the azetidine ring’s strain be leveraged for targeted drug delivery?

  • pH-sensitive prodrugs : The ring opens under acidic conditions (e.g., tumor microenvironment), releasing active metabolites.
  • Click chemistry : Functionalize the ring with bioorthogonal handles (e.g., tetrazines) for site-specific conjugation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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